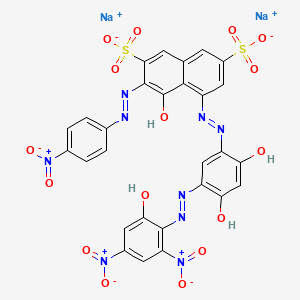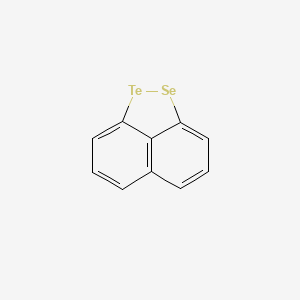
Naphtho(1,8-cd)-1,2-telluraselenole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphtho(1,8-cd)-1,2-telluraselenole is a unique organotellurium compound that belongs to the family of peri-substituted naphthalenes. These compounds are characterized by the presence of tellurium and selenium atoms in the peri-positions (1 and 8) of the naphthalene ring. The rigid naphthalene backbone imposes significant steric strain, which can be released through various chemical interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho(1,8-cd)-1,2-telluraselenole typically involves the reaction of 1,8-diaminonaphthalene with tellurium and selenium sources. One common method includes the diazotization of 1,8-diaminonaphthalene to form a dihalo derivative, which is then treated with tellurium and selenium in the presence of an aprotic solvent . The reaction conditions often require controlled temperatures and inert atmospheres to prevent oxidation and ensure high yields.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced purification techniques to achieve the desired product quality. The scalability of the synthesis is facilitated by the robustness of the reaction conditions and the availability of industrial-grade reagents.
Chemical Reactions Analysis
Types of Reactions
Naphtho(1,8-cd)-1,2-telluraselenole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium and selenium oxides.
Reduction: Reduction reactions can convert the compound back to its elemental tellurium and selenium forms.
Substitution: The tellurium and selenium atoms can be substituted with other chalcogens or halogens under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine and bromine can facilitate substitution reactions.
Major Products Formed
Oxidation: Tellurium dioxide and selenium dioxide.
Reduction: Elemental tellurium and selenium.
Substitution: Halogenated derivatives of the naphthalene ring.
Scientific Research Applications
Naphtho(1,8-cd)-1,2-telluraselenole has a wide range of applications in scientific research:
Biology: Investigated for its potential antioxidant and anticancer properties due to the unique redox behavior of tellurium and selenium.
Industry: Utilized in the development of advanced materials, including semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of Naphtho(1,8-cd)-1,2-telluraselenole involves its interaction with molecular targets through redox reactions. The compound can donate or accept electrons, thereby influencing various biochemical pathways. The tellurium and selenium atoms play a crucial role in modulating the redox state of the compound, which in turn affects its biological activity .
Comparison with Similar Compounds
Similar Compounds
- Naphtho(1,8-cd)-1,2-dithiole
- Naphtho(1,8-cd)-1,2-diselenole
- Naphtho(1,8-cd)-1,2-ditellurole
Uniqueness
Naphtho(1,8-cd)-1,2-telluraselenole is unique due to the presence of both tellurium and selenium atoms in its structure. This dual chalcogen composition imparts distinct redox properties and steric effects, making it a valuable compound for various applications. Compared to its analogs, it offers a broader range of chemical reactivity and potential biological activity .
Properties
CAS No. |
64869-37-0 |
|---|---|
Molecular Formula |
C10H6SeTe |
Molecular Weight |
332.7 g/mol |
IUPAC Name |
2-selena-3-telluratricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene |
InChI |
InChI=1S/C10H6SeTe/c1-3-7-4-2-6-9-10(7)8(5-1)11-12-9/h1-6H |
InChI Key |
XVVKTKBJYPLSQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)[Se][Te]C3=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


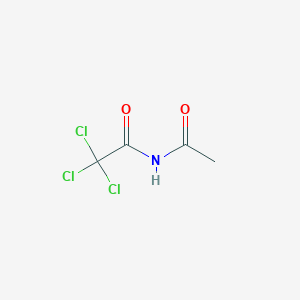


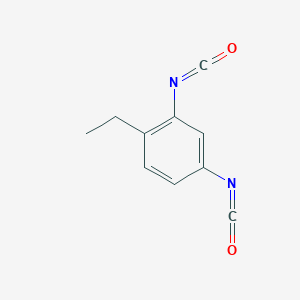
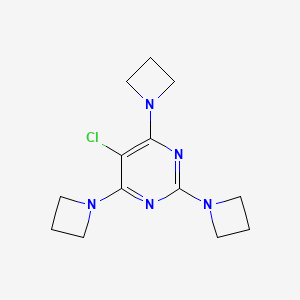

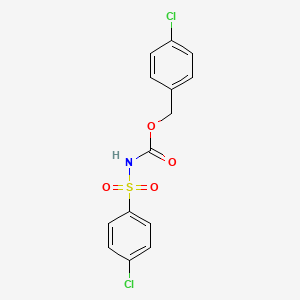


![1,2-Ethanediamine, N-[3-(trimethoxysilyl)propyl]-, monohydrochloride](/img/structure/B14486996.png)



